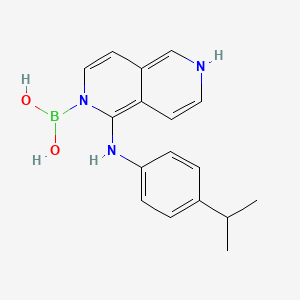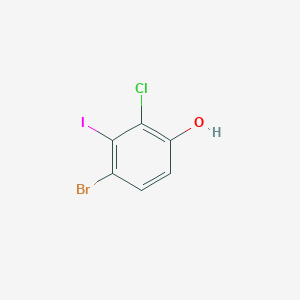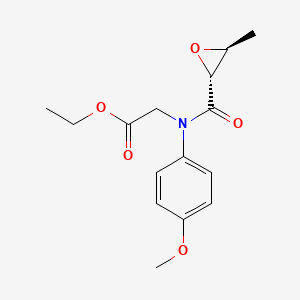
セファゾリン-13C2,15N
説明
The compound you’re asking about is a complex organic molecule. It is a derivative of cephalosporin, which is a class of antibiotics. Cephalosporins are bactericidal and work by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls .
Molecular Structure Analysis
The molecular formula of this compound is C19H17N9O5S2, and it has a molar mass of 515.52 . It contains several functional groups, including an acetamido group, a thiadiazol group, and a tetrazol group .Chemical Reactions Analysis
As a cephalosporin derivative, this compound is likely to undergo similar reactions to other cephalosporins. These could include reactions with various enzymes in bacteria, leading to the disruption of their cell walls .Physical And Chemical Properties Analysis
This compound has a melting point of over 300°C and should be stored at room temperature . As a cephalosporin, it is likely to be soluble in water and may have a bitter taste .科学的研究の応用
組織サンプルにおける定量化
セファゾリン-13C2,15Nは、血液、脂肪、滑膜、骨髄などの局所組織におけるセファゾリンの定量化のために、液体クロマトグラフィー質量分析(LC-MS)における内部標準として使用されます 。このアプリケーションは、術後感染を防ぐために、手術部位における抗生物質の有効濃度を決定する上で非常に重要です。
抗生物質の有効性研究
研究者は、さまざまな細菌株に対するセファゾリンの有効性を評価する研究において、this compoundを使用しています。 これは、in vitroでの細菌の増殖を防ぐために必要な最小発育阻止濃度(MIC)を確立するのに役立ちます .
薬物動態と薬力学(PK/PD)
PK/PD研究では、this compoundは、吸収、分布、代謝、排泄など、体内の薬物の挙動を理解するのに役立ちます。これは、投与量の最適化に不可欠です .
感染症研究
この化合物は、感染症研究において、特にグラム陽性菌とグラム陰性菌によって引き起こされる病気に対して、新しい治療戦略と治療プロトコルを開発するために使用されます .
好中球の生物学
This compoundは、白血球の一種である好中球が細菌感染にどのように反応するか、およびセファゾリンなどの抗生物質がこの免疫応答を調節する役割について調査するために使用できます .
細菌性疾患の研究
これは、細菌性疾患、特に抗生物質の作用機序と耐性発達の理解において、重要な役割を果たします .
肺炎治療研究
This compoundは、肺炎の治療に焦点を当てた研究に使用され、呼吸器感染症の原因となる細菌株の治療におけるセファゾリンの有効性を判断するのに役立ちます .
質量分析法開発
標識セファゾリンは、複雑な生物学的マトリックスにおける抗生物質の正確かつ正確な定量化を必要とする、新しい質量分析法の開発と検証に不可欠です .
作用機序
Target of Action
The primary targets of Cefazolin-13C2,15N are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefazolin-13C2,15N exerts its antibacterial effect by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Cefazolin-13C2,15N is the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, Cefazolin-13C2,15N prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
Cefazolin-13C2,15N attains high serum levels after administration . It is excreted quickly via the urine, indicating its renal clearance . The absorption, distribution, metabolism, and excretion (ADME) properties of Cefazolin-13C2,15N contribute to its bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of Cefazolin-13C2,15N’s action result in the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefazolin-13C2,15N causes the bacteria to become structurally compromised, leading to cell death . This results in the effective elimination of the bacterial infection.
Action Environment
The action, efficacy, and stability of Cefazolin-13C2,15N can be influenced by various environmental factors. For instance, the presence of a high bacterial inoculum can lead to a phenomenon known as the “inoculum effect,” where some bacterial isolates demonstrate resistance to Cefazolin-13C2,15N . The clinical significance of this effect remains unclear
将来の方向性
特性
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-ZDZFQHAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)


![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)

![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)